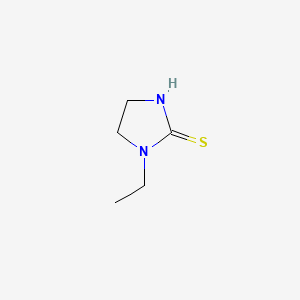
1,1-difluoroethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoroethane-1-sulfonyl chloride is a chemical compound with the molecular formula C2H3ClF2O2S. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis. This compound is known for its role in various scientific experiments and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoroethane-1-sulfonyl chloride can be synthesized by reacting 1,1-difluoroethane-1-sulfonic acid with thionyl chloride using a reflux setup. The reaction typically involves heating the mixture under reflux conditions, followed by purification through distillation to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: It can react with compounds containing double or triple bonds, leading to the addition of the sulfonyl chloride group.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Addition Reactions: Reagents such as alkenes and alkynes are used, often in the presence of a catalyst to facilitate the reaction.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while addition to an alkene would result in a sulfonylated alkane.
Scientific Research Applications
1,1-Difluoroethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1-difluoroethane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethane: A related compound used as a refrigerant and propellant.
Ethane-1-sulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different physical properties.
Uniqueness
1,1-Difluoroethane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group, which imparts distinct reactivity and stability compared to other sulfonyl chlorides. This makes it particularly valuable in synthetic chemistry for introducing sulfonyl groups into organic molecules .
Properties
CAS No. |
1261647-40-8 |
|---|---|
Molecular Formula |
C2H3ClF2O2S |
Molecular Weight |
164.56 g/mol |
IUPAC Name |
1,1-difluoroethanesulfonyl chloride |
InChI |
InChI=1S/C2H3ClF2O2S/c1-2(4,5)8(3,6)7/h1H3 |
InChI Key |
PQKGKAOAVCKHON-UHFFFAOYSA-N |
Canonical SMILES |
CC(F)(F)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



